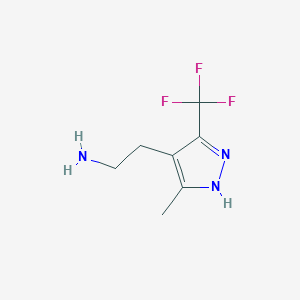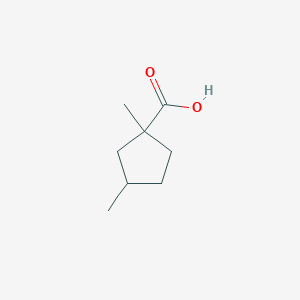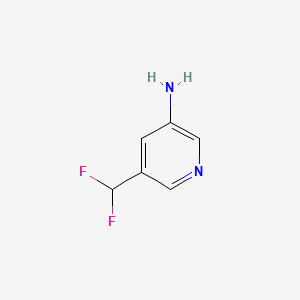
(2R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorenylmethoxycarbonyl (Fmoc) is a group used in solid-phase peptide synthesis. It serves as an amine-protecting group. The Fmoc group is removed (deprotected) under mildly basic conditions .
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids consists of the fluorenyl group, a methylene linker, a carbonyl group forming an ester or amide bond with the amino acid .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed by treatment with a base, such as piperidine. This deprotection step is followed by coupling with the next amino acid in the sequence .Physical And Chemical Properties Analysis
Fmoc-protected amino acids are typically solid at room temperature. They are sensitive to base, which is used to remove the Fmoc group .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
This compound is primarily used in the synthesis of peptides. The fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a protective group for the amino acid during the synthesis process. It is stable under basic conditions but can be removed under mildly acidic conditions, which is ideal for stepwise construction of peptide chains .
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the compound can be attached to a solid resin, allowing for the sequential addition of amino acids. The Fmoc group protects the amino group during the coupling of each amino acid residue, and its removal prepares the growing peptide chain for the next amino acid addition .
Medicinal Chemistry
The compound’s structure allows for the introduction of thiophene, a sulfur-containing heterocycle that is often incorporated into drug molecules due to its electron-rich nature, which can enhance binding interactions with biological targets .
Proteomics Research
In proteomics, this compound can be used to create peptides that mimic portions of proteins. These peptides can then be used in mass spectrometry to help identify and quantify proteins within complex biological samples .
Enzyme Inhibition Studies
The thiophene moiety can be crucial for the inhibition of certain enzymes. By incorporating this compound into peptides, researchers can study the interaction between the peptide and the enzyme, potentially leading to the development of new inhibitors .
Chemical Biology
In chemical biology, the compound can be used to design and synthesize peptides that can modulate biological processes. The Fmoc group allows for the incorporation of the compound into peptides without affecting the thiophene’s reactivity, enabling the study of peptide interactions with various cellular components .
Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid involves the protection of the amine group, followed by the synthesis of the thiophene ring and the coupling of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid with the thiophene ring. The Fmoc group is then removed to reveal the amino acid side chain.", "Starting Materials": [ "L-alanine", "9H-fluorene-9-methanol", "thiophene-2-carboxylic acid", "N,N-dimethylformamide (DMF)", "diisopropylcarbodiimide (DIC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "piperidine", "acetic anhydride", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "ethyl acetate", "water" ], "Reaction": [ "Protection of L-alanine amine group with acetic anhydride", "Synthesis of thiophene ring by reacting thiophene-2-carboxylic acid with DMF, DIC, and NHS", "Coupling of Fmoc-protected L-alanine with thiophene ring using DIC and TEA", "Removal of Fmoc group with piperidine", "Deprotection of L-alanine amine group with HCl", "Isolation of product by extraction with ethyl acetate and purification by recrystallization from water" ] } | |
CAS-Nummer |
269726-93-4 |
Produktname |
(2R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid |
Molekularformel |
C23H21NO4S |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C23H21NO4S/c24-20(11-14-9-10-29-13-14)21(22(25)26)23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-21H,11-12,24H2,(H,25,26)/t20?,21-/m1/s1 |
InChI-Schlüssel |
HCLUWRXASUZLPY-BPGUCPLFSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](C(CC4=CSC=C4)N)C(=O)O |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



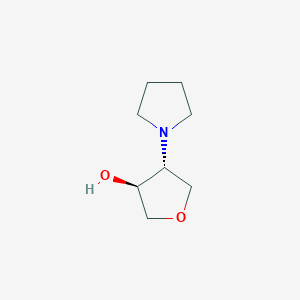
![1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B1465911.png)
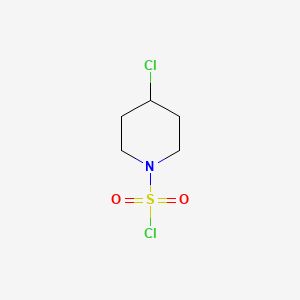

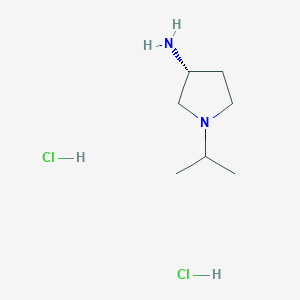
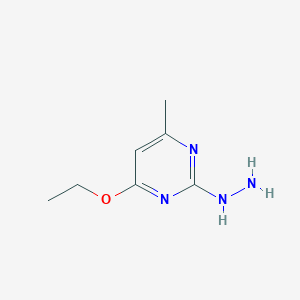
![3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde](/img/structure/B1465917.png)

